3-NBD-C12 Cholesterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

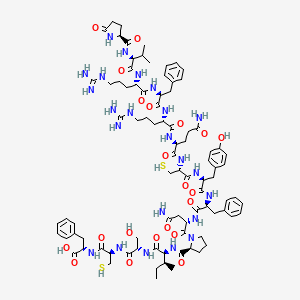

3-NBD-C12 Cholesterol: is a cholesterol derivative that is tagged with a hydrophilic fluorophore known as 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD). This compound is primarily used in scientific research to study the utilization and metabolism of cholesterol. The fluorescent tag allows researchers to track and visualize cholesterol within biological systems, making it a valuable tool in membrane and cell biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-NBD-C12 Cholesterol involves the conjugation of NBD to a cholesterol molecule through a 12-carbon linker. The general synthetic route includes the following steps:

Activation of Cholesterol: Cholesterol is first activated by converting it into a reactive intermediate, such as a cholesterol ester.

Linker Attachment: A 12-carbon linker is then attached to the activated cholesterol.

NBD Conjugation: The NBD fluorophore is conjugated to the other end of the linker, resulting in the formation of this compound.

Reaction Conditions:

- The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

- Organic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

- The reactions may require the use of catalysts or reagents such as dicyclohexylcarbodiimide (DCC) for esterification.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification apply. Large-scale production would involve optimizing reaction conditions to maximize yield and purity, followed by purification techniques such as column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 3-NBD-C12 Cholesterol can undergo various chemical reactions, including:

Oxidation: The cholesterol moiety can be oxidized to form oxysterols.

Reduction: The NBD fluorophore can be reduced under certain conditions, affecting its fluorescence properties.

Substitution: The linker or the NBD group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products:

Oxidation: Formation of oxysterols.

Reduction: Reduced NBD derivatives with altered fluorescence.

Substitution: Various substituted derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

3-NBD-C12 Cholesterol has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study the chemical properties and interactions of cholesterol in various environments.

Biology: Employed in membrane and cell biology to track cholesterol distribution and dynamics within cells and membranes.

Medicine: Utilized in studies related to cholesterol metabolism and its role in diseases such as atherosclerosis.

Industry: Applied in the development of diagnostic tools and assays for cholesterol-related research .

Mecanismo De Acción

The mechanism of action of 3-NBD-C12 Cholesterol involves its incorporation into biological membranes, where it mimics the behavior of natural cholesterol. The NBD fluorophore allows for the visualization of cholesterol within membranes and cells. The compound interacts with various proteins and lipids, providing insights into cholesterol metabolism and transport. The molecular targets include membrane proteins involved in cholesterol trafficking and signaling pathways .

Comparación Con Compuestos Similares

25-NBD-Cholesterol: Another NBD-tagged cholesterol derivative used for similar applications.

6-NBD-Sphingosine: A fluorescently labeled sphingosine used to study sphingolipid metabolism.

12-NBD-Phosphatidylcholine: A phospholipid analog used in membrane studies.

Uniqueness of 3-NBD-C12 Cholesterol:

- The 12-carbon linker provides a specific spatial arrangement that can influence its interaction with biological membranes.

- The NBD fluorophore offers desirable fluorescence characteristics, making it a popular choice for tracking cholesterol dynamics.

- Its ability to mimic natural cholesterol while providing a fluorescent signal makes it a versatile tool in various research fields .

Propiedades

Número CAS |

186833-02-3 |

|---|---|

Fórmula molecular |

C45H70N4O5 |

Peso molecular |

747.06 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.